molecular formula C4H7F3O2 B6235572 3,3,3-trifluoro-2-methoxypropan-1-ol CAS No. 157590-84-6

3,3,3-trifluoro-2-methoxypropan-1-ol

Cat. No.: B6235572
CAS No.: 157590-84-6
M. Wt: 144.1
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Description

3,3,3-Trifluoro-2-methoxypropan-1-ol is a fluorinated secondary alcohol characterized by a methoxy (-OCH₃) substituent at the C2 position and three fluorine atoms at the C3 position of the propanol backbone.

Properties

CAS No.

157590-84-6

Molecular Formula

C4H7F3O2

Molecular Weight

144.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-methoxypropan-1-ol typically involves the reaction of 3,3,3-trifluoropropene with methanol in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the addition of the methoxy group to the propene . Another method involves the decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid, which does not require a transition-metal catalyst but relies on a base to drive the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methoxypropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong acids or bases as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

3,3,3-Trifluoro-2-methoxypropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-methoxypropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methoxy and hydroxyl groups also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical properties of 3,3,3-trifluoro-2-methoxypropan-1-ol and its closest structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Hazards/Regulatory Notes
This compound Not provided C₄H₇F₃O₂ 144.09 Not available Data limited (toxicology unstudied)
3,3,3-Trifluoro-2-methylpropan-1-ol Not provided C₄H₇F₃O 128.09 14.24 ± 0.10 Flammable (Hazard Class 3)
3,3,3-Trifluoro-2-phenylpropan-1-ol 113242-93-6 C₉H₉F₃O 190.17 Not available No specific hazards listed
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol 1895296-01-1 C₅H₉F₃O 142.12 Not available Flammable solid (H228), irritant (H315/H319/H335)
1,1,1,3,3,3-Hexafluoropropan-2-ol 920-66-1 C₃H₂F₆O 168.04 ~9.5 (strong acid) Highly acidic, corrosive

Functional Group Impact on Properties

  • Methoxy vs. This may increase solubility in polar solvents but reduce volatility relative to 3,3,3-trifluoro-2-methylpropan-1-ol .
  • Fluorination Degree : The trifluoro (CF₃) group at C3 increases electron-withdrawing effects, stabilizing the alcohol’s conjugate base. However, 1,1,1,3,3,3-hexafluoropropan-2-ol exhibits significantly stronger acidity (pKa ~9.5) due to additional fluorine atoms, making it a potent solvent and catalyst in organic synthesis .

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